N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with diethyl and methylsulfanyl substituents
Mechanism of Action
Target of Action
Other thieno[2,3-d]pyrimidin-4-ones have been reported to interact with various biological targets, depending on their specific substitutions and functional groups .
Mode of Action
Thieno[2,3-d]pyrimidin-4-ones typically exert their effects by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[2,3-d]pyrimidin-4-ones can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure, and modifications to the structure can significantly influence its absorption, distribution, metabolism, and excretion .
Result of Action
Thieno[2,3-d]pyrimidin-4-ones can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Substitution Reactions: The diethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thieno or pyrimidine rings.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno or pyrimidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate biological pathways and molecular targets.
Industrial Research: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Lacks the diethyl and methylsulfanyl substituents.
N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine: Lacks the thieno ring.
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-diethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-14(5-2)9-8-6-7-16-10(8)13-11(12-9)15-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPAOQWSSUDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=CSC2=NC(=N1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.